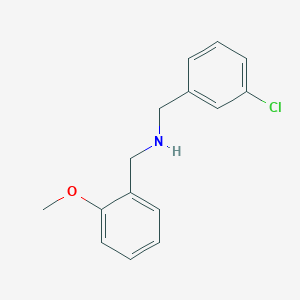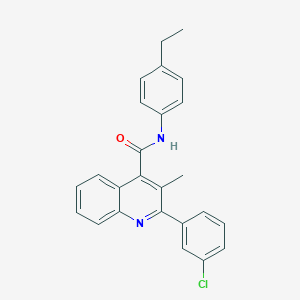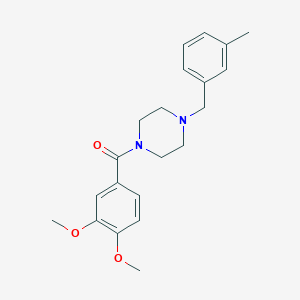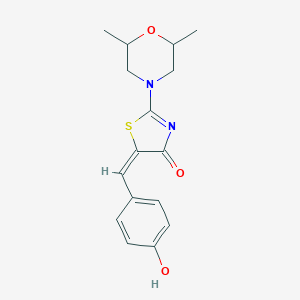
(3-Chlorobenzyl)(2-méthoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chlorobenzyl)(2-methoxybenzyl)amine” is a chemical compound with the CAS Number: 1609400-73-8 . It has a molecular weight of 342.66 . The IUPAC name for this compound is (3-chlorophenyl)-N-(2-methoxybenzyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for “(3-Chlorobenzyl)(2-methoxybenzyl)amine” is 1S/C15H16ClNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(3-Chlorobenzyl)(2-methoxybenzyl)amine” is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
Synthèse Organique
(3-Chlorobenzyl)(2-méthoxybenzyl)amine : sert de bloc de construction en synthèse organique. Sa structure permet l'introduction de groupes chlorobenzyl et méthoxybenzyl dans un composé, ce qui peut être utile pour synthétiser des molécules complexes présentant des propriétés pharmacologiques spécifiques .
Chimie Médicinale
En chimie médicinale, ce composé pourrait être utilisé pour développer de nouveaux médicaments. La partie chlorobenzyl se retrouve souvent dans les molécules ayant une activité antimicrobienne, tandis que le groupe méthoxybenzyl peut influencer la lipophilie et la stabilité métabolique d'un médicament .
Applications Photocatalytiques
Le potentiel du composé pour les applications photocatalytiques est significatif. Il pourrait être utilisé pour modifier les propriétés de surface des photocatalyseurs comme TiO2, améliorant leur efficacité dans la dégradation des polluants sous lumière visible .
Recherche sur les Polymères
Dans la recherche sur les polymères, This compound peut être utilisée pour modifier les propriétés des polymères conducteurs. Cela peut conduire au développement de nouveaux matériaux avec une conductivité électrique ou une stabilité améliorée .
Science des Matériaux
Ce composé peut jouer un rôle dans la science des matériaux en tant que précurseur pour la synthèse de nouveaux matériaux avec des applications potentielles en électronique ou en nanotechnologie .
Synthèse Chimique
Il peut être utilisé en synthèse chimique pour créer des intermédiaires essentiels à la production de colorants, de pigments ou d'autres produits chimiques industriels .
Sciences de l'Environnement
This compound : pourrait être explorée pour des applications en sciences de l'environnement, en particulier dans le développement de capteurs pour la détection de polluants environnementaux .
Chimie Analytique
Enfin, en chimie analytique, ce composé pourrait être utilisé pour synthétiser des réactifs ou des étalons essentiels pour des méthodes analytiques telles que la chromatographie ou la spectrométrie de masse .
Mécanisme D'action
The mechanism of action of (3-Chlorobenzyl)(2-methoxybenzyl)amine is not well understood. However, it is believed that the compound acts as a Lewis base, which is a molecule that can donate electrons to a Lewis acid. This allows it to form strong bonds with other molecules, which is believed to be the basis of its various applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Chlorobenzyl)(2-methoxybenzyl)amine are not well understood. However, studies have suggested that the compound has some biological activity. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and it has also been shown to have an effect on the activity of certain enzymes, such as cytochrome P450. Additionally, studies have suggested that (3-Chlorobenzyl)(2-methoxybenzyl)amine may have an effect on the activity of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Chlorobenzyl)(2-methoxybenzyl)amine in laboratory experiments include its low cost, its availability, and its solubility in many organic solvents. Additionally, the compound has a low toxicity, making it safe to use in experiments. The main limitation of using (3-Chlorobenzyl)(2-methoxybenzyl)amine is that the mechanism of action is not well understood, and further research is needed to fully understand its effects.
Orientations Futures
There are many potential future directions for research involving (3-Chlorobenzyl)(2-methoxybenzyl)amine. Further studies could be conducted to better understand the mechanism of action of the compound, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of (3-Chlorobenzyl)(2-methoxybenzyl)amine in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to explore the potential toxicity of (3-Chlorobenzyl)(2-methoxybenzyl)amine and its effects on the environment.
Méthodes De Synthèse
(3-Chlorobenzyl)(2-methoxybenzyl)amine is synthesized using a method known as reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. This method is used to form an amine from an aldehyde or ketone, resulting in the formation of (3-Chlorobenzyl)(2-methoxybenzyl)amine.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMJEHAPYJKVDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387004 |
Source


|
| Record name | 1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423733-31-7 |
Source


|
| Record name | 1-(3-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444785.png)
![4-{[4-(4-Fluorophenyl)-5-methyl-3-(propoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B444788.png)
![(3-Chloro-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444789.png)

![2-(3-chlorophenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methylquinoline](/img/structure/B444792.png)
![Ethyl 4-(3-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444794.png)
![Isopropyl 2-[(1-adamantylacetyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B444796.png)
![Methyl 4-(4-fluorophenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444798.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B444799.png)

![4-[(4-Benzhydryl-1-piperazinyl)carbonyl]-2-(3-chlorophenyl)-3-methylquinoline](/img/structure/B444801.png)


![2-Phenoxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B444806.png)